1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Overview
Description
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is a unique organophosphorus compound characterized by its adamantane-like structure. This compound is known for its stability and versatility, making it a valuable ligand in various catalytic processes. Its molecular formula is C16H21O3P, and it has a molecular weight of 292.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane can be synthesized through the acid-catalyzed addition of phenylphosphine (PhPH2) to appropriate β-diketones. The choice of acid (HCl, H3PO4, or H2SO4) and its concentration significantly affect the rate and selectivity of the condensation reactions .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis typically involves controlled reaction conditions to ensure high yield and purity. The compound is often produced in crystalline form, with an assay by NMR of ≥98.0% .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: It participates in substitution reactions, particularly in the formation of complexes with metals.
Common Reagents and Conditions
Hydroformylation Catalysis: The compound acts as a ligand to synthesize complexes for hydroformylation catalysis.
Cyclocarbonylation: It catalyzes the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation.
Major Products Formed
Hydroformylation Products: Aldehydes and alcohols.
Cyclocarbonylation Products: Dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins.
Scientific Research Applications
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane has several scientific research applications:
Chemistry: Used as a ligand in various catalytic processes, including hydroformylation and cyclocarbonylation.
Medicine: Research into its potential therapeutic uses is ongoing, although specific medical applications are not yet well-documented.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane involves its role as a ligand in catalytic processes. It forms complexes with metals, facilitating various chemical reactions. The molecular targets and pathways involved include:
Metal Complex Formation: The compound coordinates with metals, enhancing their catalytic activity.
Reaction Facilitation: It stabilizes transition states and intermediates, promoting efficient chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetraethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Similar structure with ethyl groups instead of methyl groups.
1,3,5-Triaza-7-phosphaadamantane: Contains nitrogen atoms in place of some oxygen atoms.
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: Another related compound with a different structural arrangement.
Uniqueness
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is unique due to its adamantane-like structure, which provides exceptional stability and reactivity. Its ability to form stable complexes with metals makes it a valuable ligand in various catalytic processes .
Properties
IUPAC Name |
1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSJWUWBATQBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699640 | |
Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97739-46-3 | |
Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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